(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
Overview
Description
(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a useful research compound. Its molecular formula is C23H22O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal-Organic Complexes and Coordination Polymers
Copper Metal–Organic Systems : The use of flexible dicarboxylate ligands, including variants of the specified compound, in constructing copper metal–organic complexes has been explored. These complexes demonstrate diverse structural forms such as discrete molecular chairs and two-dimensional layer structures, indicating potential applications in molecular architecture and material science (Dai et al., 2009).
Metal-Organic Supramolecules : Another research focused on designing flexible carboxylate ligands similar to (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene for assembling metal-organic supramolecules. These complexes show different conformations, leading to diverse structures like metallamacrocycles and one-dimensional chains (Dai et al., 2010).
Polymer Synthesis and Properties
Conducting Polymers : A study on derivatized bis(pyrrol-2-yl) arylenes, a group to which the specified compound belongs, for electropolymerization has been conducted. These polymers, formed at low oxidation potentials, are stable in their conducting form, indicating potential applications in electronic materials (Sotzing et al., 1996).
Aromatic Thermally Stable Polymers : The synthesis of new aromatic polymers using derivatives of phenylene, such as the compound , demonstrates high thermal stability and potential use in applications requiring durable materials (Kumar & Neenan, 1995).
Photocatalytic and Electrochemical Properties
Photocatalytic Activity : A novel three-dimensional zinc(II) coordination polymer based on a derivative of the mentioned compound exhibits excellent photocatalytic activity in degrading organic dyes. This suggests potential applications in environmental remediation and wastewater treatment (Xue et al., 2020).
Corrosion Inhibition : Research on Schiff base compounds related to the specified chemical structure demonstrates their effectiveness as corrosion inhibitors for mild steel, indicating their potential application in industrial corrosion protection (Singh & Quraishi, 2016).
Properties
IUPAC Name |
2,4-bis(phenylmethoxy)-1-prop-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-18(2)22-14-13-21(24-16-19-9-5-3-6-10-19)15-23(22)25-17-20-11-7-4-8-12-20/h3-15H,1,16-17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQCXQKEZAKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647247 | |
Record name | 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-16-0 | |
Record name | 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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